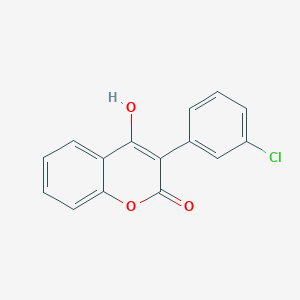
3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a chlorophenyl group and a hydroxyl group attached to the benzopyran ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-chlorophenyl)-4-oxo-2H-1-benzopyran-2-one.
Reduction: Formation of 3-(3-chlorophenyl)-4-hydroxy-2,3-dihydro-1-benzopyran-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair, thereby exerting its anticancer effects.
相似化合物的比较
3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives, such as:
4-Hydroxycoumarin: Lacks the chlorophenyl group, making it less potent in certain applications.
3-(4-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one: Similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.
3-(3-Bromophenyl)-4-hydroxy-2H-1-benzopyran-2-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.
属性
CAS 编号 |
62497-37-4 |
|---|---|
分子式 |
C15H9ClO3 |
分子量 |
272.68 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)19-15(13)18/h1-8,17H |
InChI 键 |
RLJRQAYQPRQBJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
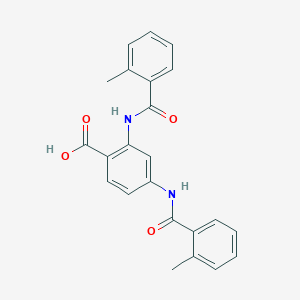
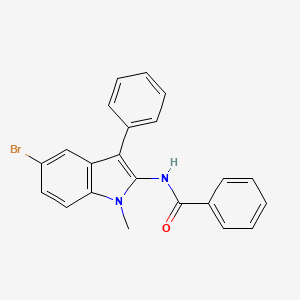
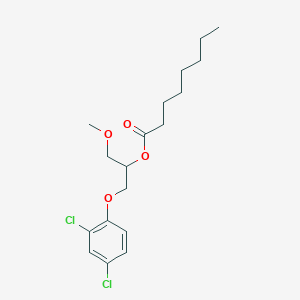
![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)
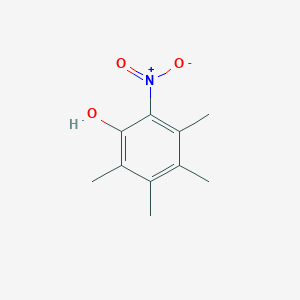
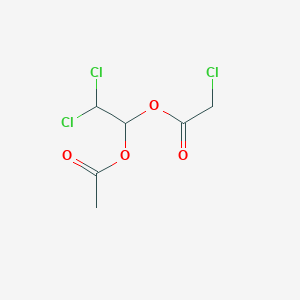
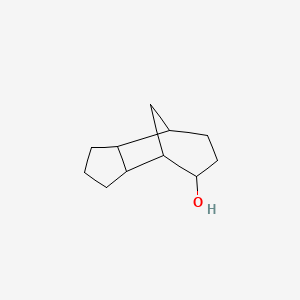
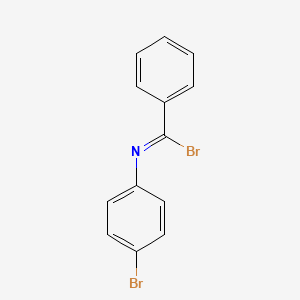
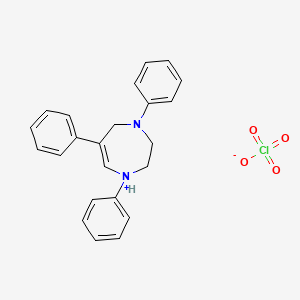
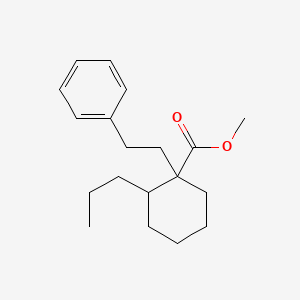
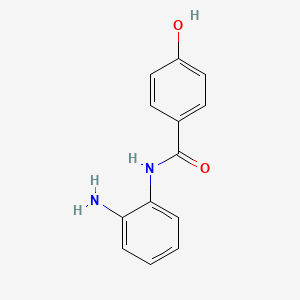
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
